Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate
Description
Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate is a bicyclic ether derivative featuring a methyl ester group and a hexyl substituent. Its structure comprises a 12-membered bicyclo[9.1.0]dodecane core with two oxygen atoms at positions 4 and 12, a hexyl (C₆H₁₃) chain at position 3, and a methyl acetate (-CH₂COOCH₃) moiety at position 3.
Properties
Molecular Formula |
C19H34O4 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 2-(3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl)acetate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-7-10-15-13-18-17(23-18)12-9-6-8-11-16(22-15)14-19(20)21-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
SQCLJUQRJXQTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC2C(O2)CCCCCC(O1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9,10-12,3-diepoxystearate is generally prepared by chemical synthesis. A common method involves the epoxidation of octadecenoic acid with hydrogen peroxide . The reaction conditions typically include:
Reactants: Octadecenoic acid and hydrogen peroxide.
Catalyst: Often, a catalyst such as formic acid or acetic acid is used to facilitate the reaction.
Temperature: The reaction is usually carried out at a controlled temperature to ensure the formation of the desired epoxide groups.
Industrial Production Methods: In industrial settings, the production of methyl 9,10-12,3-diepoxystearate follows similar synthetic routes but on a larger scale. The
Biological Activity
Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate is a complex organic compound characterized by its unique bicyclic structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[9.1.0]dodecane framework with a hexyl group and an acetate moiety, enhancing its solubility and reactivity. The unique structure is expected to impart distinct physical and chemical properties compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄O₃ |
| Molecular Weight | 240.35 g/mol |
| Boiling Point | Estimated around 372°C |
| Melting Point | Approximately 78°C |
| Density | ~0.9998 g/cm³ |
The biological effects of this compound are mediated through its interaction with various molecular targets:
- Enzymatic Interactions : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Cell Signaling Pathways : It has been suggested that this compound affects signaling pathways related to cell proliferation, apoptosis, and immune response, which are critical for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibitory |
| Staphylococcus aureus | Inhibitory |
| Candida albicans | Moderate inhibitory |
| Aspergillus niger | Moderate inhibitory |
These findings suggest potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been observed in various studies. It may inhibit the production of pro-inflammatory cytokines, thus contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on the crude extracts containing this compound demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria using disk diffusion methods .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of the compound, showing a reduction in inflammation markers following treatment with this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its bicyclic ether backbone, which contrasts with linear or monocyclic analogs. Key comparisons include:
a) Methyl 2-Hydroxyacetate (CAS 96-35-5)
- Molecular Formula : C₃H₆O₃ (vs. estimated C₁₉H₃₂O₄ for the target compound).
- Functional Groups : A simpler hydroxy ester lacking the bicyclic system or alkyl chains.
- Properties : Higher polarity due to the hydroxyl group, making it more water-soluble than the target compound. Its safety profile includes respiratory irritation risks .
b) Hexadecyl Amide/Acetate Derivatives
- Molecular Features : Long hexadecyl (C₁₆H₃₃) chains with acetamido or acetyloxy groups (e.g., [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate) .
- Applications : Used in surfactants or drug delivery due to their lipophilicity. The target compound’s shorter hexyl chain (C₆H₁₃) may reduce hydrophobicity while retaining membrane permeability.
Data Table: Comparative Analysis
Reactivity and Stability
- Ester Group : The target compound’s methyl ester is less reactive toward hydrolysis than Methyl 2-hydroxyacetate’s hydroxyl ester, which may degrade under acidic/basic conditions .
- Bicyclic Framework : The rigid structure may enhance stereochemical control in reactions compared to flexible hexadecyl amides.
Research Implications and Gaps
The provided evidence lacks direct data on Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate. Future studies should prioritize:
- Experimental determination of its physicochemical properties (e.g., solubility, melting point).
- Toxicity profiling and comparison with analogs.
- Exploration of its utility in catalysis or medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
